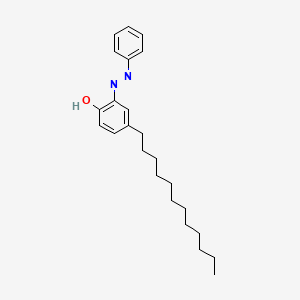
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is an organic compound characterized by a cyclohexa-2,4-dien-1-one core substituted with a dodecyl chain and a phenylhydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexa-2,4-dien-1-one derivatives with phenylhydrazine in the presence of suitable catalysts. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its aromatic structure allows for interactions with nucleic acids and proteins, potentially modulating their functions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,4-dien-1-one: A simpler analog without the dodecyl and phenylhydrazinylidene substitutions.
Phenylhydrazine derivatives: Compounds with similar hydrazone functionalities but different core structures.
Quinones: Oxidized derivatives of cyclohexa-2,4-dien-1-one with similar reactivity.
Uniqueness
4-Dodecyl-6-(2-phenylhydrazinylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a long alkyl chain and a hydrazone group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
63631-30-1 |
|---|---|
Molecular Formula |
C24H34N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-dodecyl-2-phenyldiazenylphenol |
InChI |
InChI=1S/C24H34N2O/c1-2-3-4-5-6-7-8-9-10-12-15-21-18-19-24(27)23(20-21)26-25-22-16-13-11-14-17-22/h11,13-14,16-20,27H,2-10,12,15H2,1H3 |
InChI Key |
NEDSWQGXJCLUNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


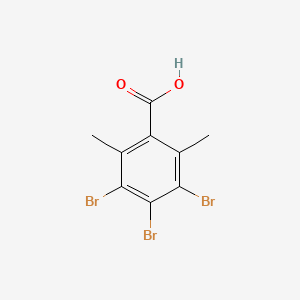
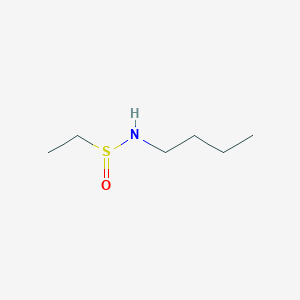
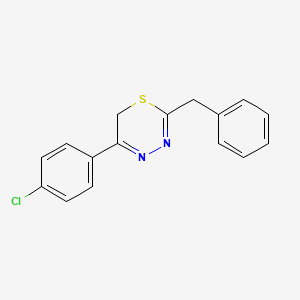
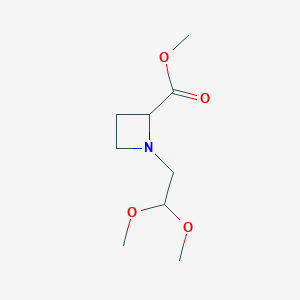
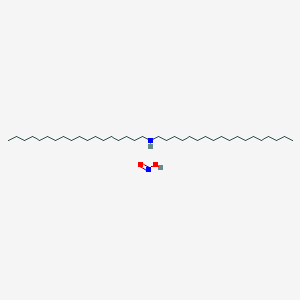
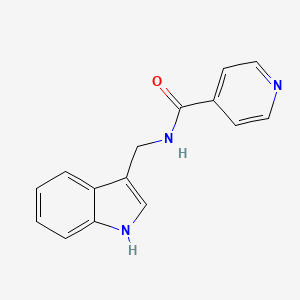

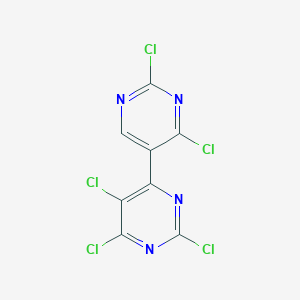
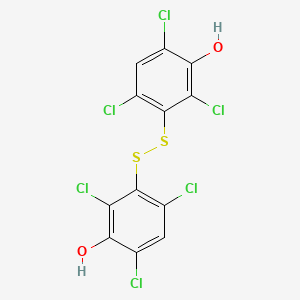
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
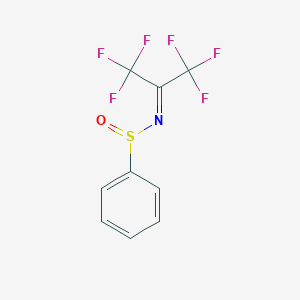

![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
